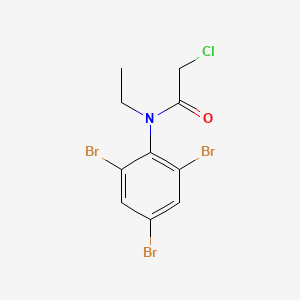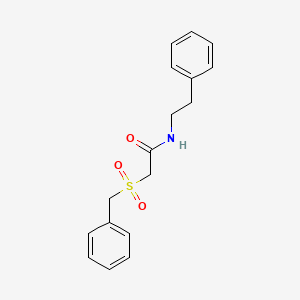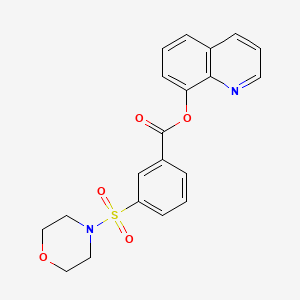
2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide is a chemical compound with the molecular formula C10H9Br3ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of chloro, ethyl, and tribromophenyl groups attached to an acetamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with ethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azides or thiocyanates.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2,4,6-tribromophenyl)acetamide: Lacks the ethyl group, leading to different reactivity and applications.
N-ethyl-N-(2,4,6-tribromophenyl)acetamide: Lacks the chloro group, affecting its chemical properties and reactivity.
2-chloro-N-ethylacetamide: Lacks the tribromophenyl group, resulting in different biological and chemical properties.
Uniqueness
2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of both chloro and ethyl groups along with the tribromophenyl moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H9Br3ClNO |
|---|---|
Peso molecular |
434.35 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C10H9Br3ClNO/c1-2-15(9(16)5-14)10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 |
Clave InChI |
BAGOLPXHSNNFNA-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C=C1Br)Br)Br)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B15016935.png)
![(2E)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15016938.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![2-(naphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016958.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15016962.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016974.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile](/img/structure/B15016977.png)
![2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016980.png)

![(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15016992.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)

![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)
